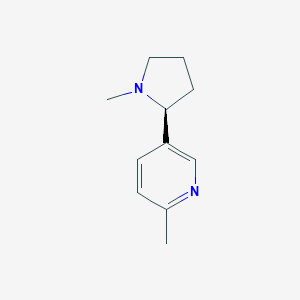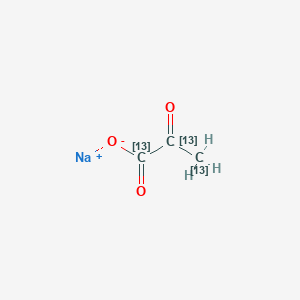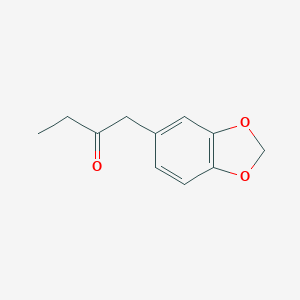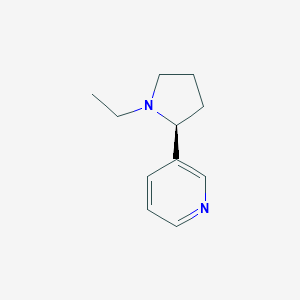
2-Acétyl-5-norbornène
Vue d'ensemble
Description
2-Acetyl-5-norbornene is a derivative of norbornene, which is a bicyclic hydrocarbon with a structure resulting from the fusion of a cyclohexene and a cyclopentane ring. The acetyl group at the 5-position indicates a modification of the norbornene structure, providing a functional group that can be further reacted or used in polymerization processes.
Synthesis Analysis
The synthesis of norbornene derivatives can be achieved through various catalytic systems. For instance, the cyclopropanation of norbornene with propargyl alcohol using cationic ruthenium complexes as catalysts results in exo-3-acetyltricyclooctane derivatives . This indicates that similar catalytic systems could potentially be used to synthesize 2-acetyl-5-norbornene. Additionally, the Diels-Alder reaction is a common method for synthesizing norbornene derivatives, as demonstrated by the production of 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane, which can result in a mixture of endo and exo isomers .
Molecular Structure Analysis
The molecular structure of norbornene derivatives can be characterized using various NMR techniques. For example, 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane were characterized using 1D and 2D NMR techniques, which can provide detailed information about the molecular structure, including the ratio of endo to exo isomers . These techniques could be applied to analyze the molecular structure of 2-acetyl-5-norbornene.
Chemical Reactions Analysis
Norbornene derivatives can undergo various chemical reactions. The polymerization of norbornene and its derivatives, such as 5-norbornene-2-yl acetate, can be catalyzed by metal complexes, leading to polymers with different properties . The addition polymerization of 5-vinyl-2-norbornene using a nickel-based catalytic system has also been reported, which suggests that 2-acetyl-5-norbornene could potentially undergo similar addition polymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of norbornene derivatives are influenced by their molecular structure. For example, polynorbornene synthesized from norbornene exhibits good thermal stability but poor solubility in organic solvents due to higher stereo regularity . The copolymerization of norbornene and 5-norbornene-2-yl acetate results in copolymers with good solubility in common organic solvents and excellent thermal stability . These findings suggest that the physical and chemical properties of 2-acetyl-5-norbornene would likely include good thermal stability and solubility characteristics that are dependent on the degree of polymerization and the nature of the substituents on the norbornene ring.
Applications De Recherche Scientifique
Médecine : Traitement du cancer
L’échafaudage du norbornène, qui comprend le 2-acétyl-5-norbornène, s’est montré prometteur en chimie médicinale en raison de ses applications thérapeutiques potentielles dans le traitement du cancer . Le développement de dérivés à base de norbornène comme agents chimiothérapeutiques potentiels est un domaine d’intérêt majeur. Ces composés, y compris le this compound, sont étudiés pour leur efficacité antitumorale, seuls ou en association avec d’autres agents chimiothérapeutiques, ou pour former des complexes métalliques .
Science des matériaux : Synthèse des isothiocyanates
Le this compound a été utilisé dans la synthèse de divers isothiocyanates, tels que l’exo-2-acétyl-exo-6-isothiocyanatonorbornane, qui sont importants en science des matériaux pour créer de nouveaux polymères et matériaux ayant des propriétés spécifiques .
Sciences de l’environnement : Études analytiques
Bien que les applications directes en sciences de l’environnement ne soient pas explicitement mentionnées, l’utilisation du composé dans la synthèse suggère un potentiel pour les méthodes analytiques dans les études environnementales, telles que la détection de composés apparentés dans les échantillons environnementaux .
Production d’énergie : Catalyse et activation
Les dérivés du norbornène sont utilisés dans les procédés catalytiques, notamment la réaction de Catellani et l’activation méta-C−H catalysée par le norbornène, qui peuvent être cruciales dans les technologies de production et de stockage d’énergie .
Agriculture : Synthèse des pesticides
En agriculture, la structure du norbornène est étudiée pour la synthèse de pesticides. Bien que les applications spécifiques du this compound en agriculture ne soient pas détaillées, son rôle dans la synthèse chimique suggère des utilisations potentielles dans le développement de produits chimiques agricoles .
Industrie alimentaire : Arômes et parfums
Il n’existe aucune preuve directe de l’utilisation du this compound dans l’industrie alimentaire. Cependant, les composés ayant des structures similaires sont souvent étudiés pour leur potentiel d’agents aromatisants et odorants en raison de leurs propriétés chimiques uniques .
Produits pharmaceutiques : Systèmes d’administration de médicaments
La structure du norbornène, apparentée au this compound, est étudiée pour son encapsulation dans des nanosystèmes destinés à l’administration ciblée de médicaments dans les thérapies anticancéreuses, soulignant son importance dans les applications pharmaceutiques .
Synthèse chimique : Blocs de construction organiques
Le this compound sert de bloc de construction organique en synthèse chimique, en particulier dans la création d’isothiocyanates, qui sont des intermédiaires précieux dans la production de divers produits chimiques .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that the compound is used as an intermediate in the synthesis of other compounds , suggesting that its targets could be the reactants in these synthetic processes.
Mode of Action
The mode of action of 2-Acetyl-5-norbornene is primarily through its role as a reactant in chemical synthesis . It participates in reactions to form other compounds, such as the 2-acetylnorbornyl isothiocyanates .
Biochemical Pathways
Given its role in the synthesis of other compounds , it can be inferred that it may influence the pathways associated with these compounds.
Result of Action
The primary result of the action of 2-Acetyl-5-norbornene is the formation of other compounds through chemical synthesis . The molecular and cellular effects of this compound’s action would therefore be dependent on the properties of the compounds it helps to synthesize.
Action Environment
The action, efficacy, and stability of 2-Acetyl-5-norbornene are likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants .
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMLCWCLVJRPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964865 | |
| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5063-03-6 | |
| Record name | 1-Bicyclo[2.2.1]hept-5-en-2-ylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5063-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (8,9,10-trinorborn-5-en-2-yl) ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (8,9,10-trinorborn-5-en-2-yl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-acetyl-5-norbornene be used as a building block for creating novel polymers with unique properties?
A1: Yes, 2-acetyl-5-norbornene can serve as a valuable monomer in polymer synthesis. For instance, a novel difluoroalkanesulfonyl fluoride monomer containing a 2-acetyl-5-norbornene moiety was successfully synthesized. [] This monomer was then used in ring-opening metathesis polymerization (ROMP) with norbornene to create poly(norbornene)s with pendant difluoroalkanesulfonic acids. [] These resulting polymers exhibited promising proton conductivity, making them potentially suitable for applications like polymer electrolyte membranes in fuel cells. []
Q2: What catalytic applications have been explored for 2-acetyl-5-norbornene?
A2: While 2-acetyl-5-norbornene itself may not have direct catalytic applications, it plays a crucial role in a study focusing on regulating catalytic activity within a supramolecular complex. [] Researchers designed a platinum(II)-based supramolecular complex incorporating a biaryl urea group functionalized with a phosphinoalkyl thioether moiety. [] This complex, designed using the weak-link approach, can switch between a rigid "closed" state and a flexible "semi-open" state. [] Interestingly, only the rigid "closed" state, where urea self-association is sterically hindered, enables the urea moieties to catalyze the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone to produce 2-acetyl-5-norbornene. [] This study highlights the potential of using controlled molecular environments to tune the catalytic activity of incorporated functional groups.
Q3: Are there any studies investigating the kinetics and reaction mechanisms involving 2-acetyl-5-norbornene?
A3: While specific kinetic data for reactions involving 2-acetyl-5-norbornene are not detailed in the provided research abstracts, one abstract mentions a study on the acid-catalyzed hydrolysis of bridged bicyclic and tricyclic compounds. [] Although the full details are not provided, the study investigates the kinetics of epimerization and hydration of exo- and endo-5-acetyl-2-norbornenes, as well as the hydration of 3-acetylnortricyclane. [] This suggests ongoing research exploring the reactivity and reaction pathways of 2-acetyl-5-norbornene and related compounds under specific conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)
